molecular formula C13H13N3O3 B5029414 N-(2-pyrazol-1-ylethyl)-1,3-benzodioxole-5-carboxamide

N-(2-pyrazol-1-ylethyl)-1,3-benzodioxole-5-carboxamide

Cat. No.: B5029414
M. Wt: 259.26 g/mol
InChI Key: XQXVLXDSYXGJNL-UHFFFAOYSA-N
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Description

N-(2-pyrazol-1-ylethyl)-1,3-benzodioxole-5-carboxamide is a compound that features a pyrazole ring and a benzodioxole moiety. The benzodioxole group is also significant in medicinal chemistry due to its presence in various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-pyrazol-1-ylethyl)-1,3-benzodioxole-5-carboxamide typically involves the condensation of 1,3-benzodioxole-5-carboxylic acid with 2-(pyrazol-1-yl)ethylamine. This reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

N-(2-pyrazol-1-ylethyl)-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-pyrazol-1-ylethyl)-1,3-benzodioxole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-pyrazol-1-ylethyl)-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The benzodioxole moiety can also interact with various biological pathways, contributing to its overall bioactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combined structural features, which allow it to exhibit a wide range of biological activities. Its dual presence of pyrazole and benzodioxole moieties makes it a versatile compound for various applications in scientific research .

Properties

IUPAC Name

N-(2-pyrazol-1-ylethyl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c17-13(14-5-7-16-6-1-4-15-16)10-2-3-11-12(8-10)19-9-18-11/h1-4,6,8H,5,7,9H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQXVLXDSYXGJNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NCCN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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